N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-methoxybenzamide group. The 4-methoxybenzamide substituent introduces hydrogen-bonding capabilities and electronic effects, which may influence target binding and metabolic stability.
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-13(3-6-16)20(26)24-21-23-15(12-30-21)11-19(25)22-14-4-7-17-18(10-14)29-9-8-28-17/h2-7,10,12H,8-9,11H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOZPTYFMLKJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including the preparation of the thiazole moiety and the incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure. The general synthetic route can be outlined as follows:
- Preparation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and amines.
- Formation of Benzamide : The benzamide structure is formed by reacting an amine with an acyl chloride or carboxylic acid derivative.
- Final Coupling : The final compound is obtained by coupling the thiazole derivative with the benzamide in the presence of coupling agents such as EDC or DCC.
Antitumor Activity
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antitumor properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin showed promising activity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines. The IC50 values for these compounds were reported as low as 4.37 μM for HepG-2 cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives showed moderate inhibition against AChE, which is crucial for treating Alzheimer's disease. Inhibitory activity was confirmed through both in vitro assays and molecular docking studies that highlighted favorable binding interactions with the enzyme .
- α-Glucosidase Inhibition : The compound exhibited significant inhibition against α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM). The enzyme inhibition was quantitatively assessed, and results indicated a strong correlation between structural features and biological activity .
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxin framework. These compounds were screened for antitumor activity against HepG-2 and A-549 cell lines. The findings revealed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG-2 | 4.37 |
| Compound B | A-549 | 8.03 |
The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole and benzamide portions significantly influenced biological potency .
Study 2: Molecular Docking Analysis
Molecular docking studies using MOE software provided insights into the binding affinities of synthesized compounds to target enzymes such as AChE and α-glucosidase. The docking results supported experimental findings by showing low binding energies, indicating strong interactions at the active sites of these enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
The target compound’s analogs differ in substituents, core heterocycles, and functional groups. Key comparisons include:
Table 1: Structural Features of Analogs
Spectroscopic and Physicochemical Data
Key spectral data highlight structural differences:
Table 3: Spectral and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
